Ethyl 5-chlorothiophene-2-carboxylate
Overview
Description
Ethyl 5-chlorothiophene-2-carboxylate is a chemical compound with the molecular formula C7H7ClO2S . It has a molecular weight of 190.641 g/mol . The compound is also known by several other names, including 5-chloro-2-thiophenecarboxylic acid ethyl ester and ethyl 5-chloro-2-thiophenecarboxylate .
Molecular Structure Analysis
The molecular structure of Ethyl 5-chlorothiophene-2-carboxylate consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) substituted with a chlorine atom and a carboxylate group .Physical And Chemical Properties Analysis
Ethyl 5-chlorothiophene-2-carboxylate is a liquid at 20 degrees Celsius . It has a boiling point of 62°C at 0.02 mmHg and a flash point of 107°C . The compound has a specific gravity of 1.28 at 20/20°C and a refractive index of 1.54 .Scientific Research Applications
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : Ethyl 5-chlorothiophene-2-carboxylate is used as an intermediate in the synthesis of the drug Rivaroxaban . Rivaroxaban is a novel oral direct Factor Xa inhibitor used for the prevention and treatment of venous thromboembolism .
- Methods of Application or Experimental Procedures : The compound 5-chlorothiophene-2-carbonylchloride (CTCC), a potential genotoxic impurity, is an important intermediate used in the synthesis of Rivaroxaban . Two methods, hydrolysis and esterification, were developed and compared for the determination of CTCC in the Rivaroxaban drug substance . In the hydrolysis method, Na2CO3 was added to solve the problem of poor recovery of CTCC due to the high percentage of acetonitrile, which suppressed the hydrolysis reaction . In the esterification approach, glacial acetic acid was added to obtain a stable recovery of CTCC under different water content conditions .
Safety And Hazards
Ethyl 5-chlorothiophene-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and using local exhaust ventilation if vapor or aerosol will be generated .
properties
IUPAC Name |
ethyl 5-chlorothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOKMXXTOZFEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334738 | |
Record name | Ethyl 5-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chlorothiophene-2-carboxylate | |
CAS RN |
5751-82-6 | |
Record name | Ethyl 5-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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